Methyl 3-[(3,3-dimethyl-5-oxocyclohex-1-en-1-yl)amino]benzoate
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Overview
Description
Methyl 3-[(3,3-dimethyl-5-oxocyclohex-1-en-1-yl)amino]benzoate is an organic compound that features a complex structure with both aromatic and cyclohexenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3,3-dimethyl-5-oxocyclohex-1-en-1-yl)amino]benzoate typically involves a multi-step process. One common method includes the reaction of methyl 3-aminobenzoate with 3,3-dimethyl-5-oxocyclohex-1-en-1-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3,3-dimethyl-5-oxocyclohex-1-en-1-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Methyl 3-[(3,3-dimethyl-5-oxocyclohex-1-en-1-yl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(3,3-dimethyl-5-oxocyclohex-1-en-1-yl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(3,3-dimethyl-5-oxocyclohex-1-en-1-yl)amino]benzoate
- This compound derivatives
- Cyclohexenone derivatives
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19NO3 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
methyl 3-[(3,3-dimethyl-5-oxocyclohexen-1-yl)amino]benzoate |
InChI |
InChI=1S/C16H19NO3/c1-16(2)9-13(8-14(18)10-16)17-12-6-4-5-11(7-12)15(19)20-3/h4-7,9,17H,8,10H2,1-3H3 |
InChI Key |
BSILYWFVRTVSBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CC(=C1)NC2=CC=CC(=C2)C(=O)OC)C |
Origin of Product |
United States |
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